
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as FQ-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. FQ-1 belongs to the class of quinoline derivatives and has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
科学的研究の応用
Synthesis and Antimicrobial Study
Research has synthesized and studied the antimicrobial properties of fluoroquinolone-based compounds. These compounds, including N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives, have shown potential antibacterial and antifungal activities. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antimicrobial activities, revealing their potential in addressing microbial infections (Patel & Patel, 2010).
Antibacterial Activity
Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. This study underscores the significance of the structural modifications of the quinoline core for enhancing antibacterial potency (Kuramoto et al., 2003).
Medical Imaging Studies
Compounds analogous to N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and evaluated as ligands for neurokinin-3 (NK-3) receptors, aiming to develop radioligands suitable for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies. Bennacef et al. (2004) highlight the synthesis and in vitro evaluation of such compounds for medical imaging purposes, illustrating their application in brain imaging and the study of neurological disorders (Bennacef et al., 2004).
Anticancer and Fluorescence Agents
The synthesis and evaluation of 3-hydroxyquinoline-4(1H)-one derivatives for their cytotoxic activity towards cancer and non-malignant cell lines, as well as their fluorescent properties, have been reported. Funk et al. (2015) describe the potential of these compounds as both anticancer and fluorescent agents, providing insights into their dual functionality in medical research (Funk et al., 2015).
Immunomodulatory Effects
Research has identified derivatives of gatifloxacin with improved anti-inflammatory activities, indicating the potential of structural modifications at the carboxylic group to bring significant immunomodulatory changes. Sultana et al. (2013) discuss the synthesis of 1,4-dihydroquinoline-3-carboxamide and carbohydrazide derivatives of gatifloxacin, highlighting their potent anti-inflammatory properties (Sultana et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves the condensation of 3-fluoroaniline with 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid, followed by the addition of acetic anhydride and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "3-fluoroaniline", "2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid", "acetic anhydride", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with 2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid in the presence of sodium hydroxide to yield N-(3-fluorophenyl)-2-hydroxy-1,2-dihydroquinoline-3-carboxamide.", "Step 2: Addition of acetic anhydride to the reaction mixture and heating to yield N-(3-fluorophenyl)-4-acetoxy-2-hydroxy-1,2-dihydroquinoline-3-carboxamide.", "Step 3: Hydrolysis of the acetyl group using sodium hydroxide and water to yield N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.", "Step 4: Isolation of the final product using ethyl acetate." ] } | |
CAS番号 |
302922-49-2 |
製品名 |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide |
分子式 |
C16H11FN2O3 |
分子量 |
298.273 |
IUPAC名 |
N-(3-fluorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
InChIキー |
WPUHBOJUTFQPOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/structure/B2683846.png)
![N-(3,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2683848.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2683849.png)
![4-[(3-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2683850.png)
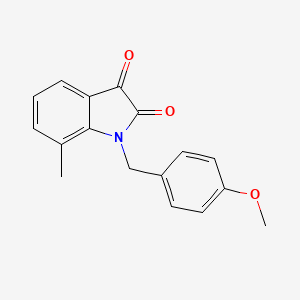
(prop-2-yn-1-yl)amine](/img/structure/B2683853.png)
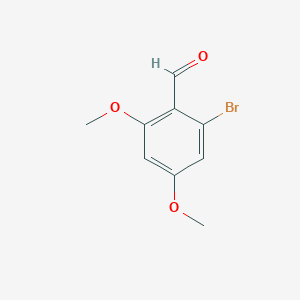
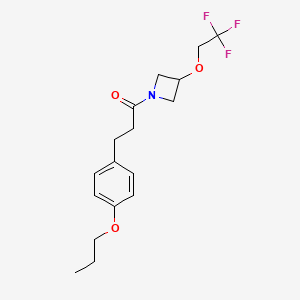
![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2683858.png)
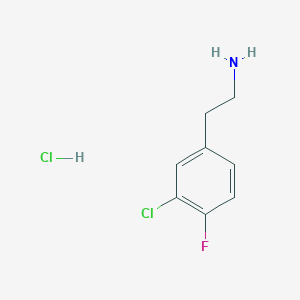

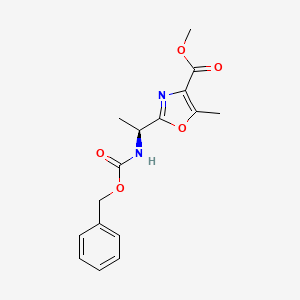

![(Z)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2683867.png)